Ethyl 2-bromoquinoline-4-carboxylate
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Overview
Description
Ethyl 2-bromoquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. This compound is particularly significant due to its potential use in various scientific research fields, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoquinoline-4-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate under Friedlaender condensation conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes using bromine or NBS. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of quinoline derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-aminquinoline-4-carboxylate derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-bromoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-bromoquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromoquinoline-2-carboxylate
- Ethyl 6-bromoquinoline-4-carboxylate
- 2-Methylquinoline
- Quinoline N-oxides
Uniqueness
Ethyl 2-bromoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-bromoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKYCHWBUYDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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